

Inter-Laboratory Comparison Guide: Analysis of Ranolazine- β -D-lactoside Impurity

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Compound of Interest

Compound Name: *Ranolazine- β -D-lactoside*

Cat. No.: *B1159475*

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Executive Summary & Core Directive

The Challenge: In the stability profiling of Ranolazine Extended-Release (ER) formulations, discrepancies have emerged across Quality Control (QC) and Contract Research Organization (CRO) laboratories regarding the quantitation of **Ranolazine- β -D-lactoside** (Catalog Ref: CSL-45245). This impurity, a Maillard reaction adduct formed between the secondary amine of Ranolazine and the reducing sugar Lactose (excipient), exhibits complex chromatographic behavior and variable response factors.

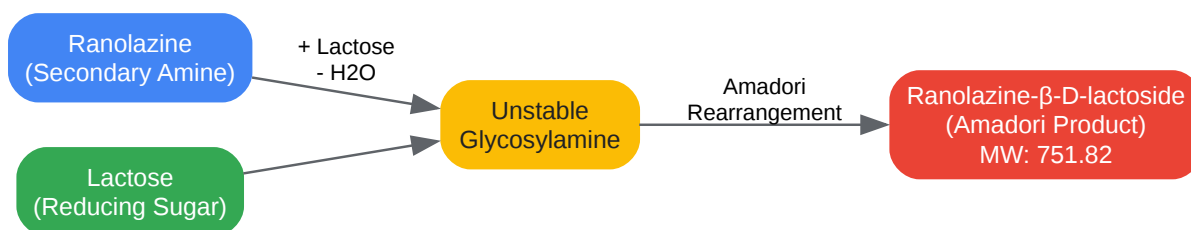
The Solution: This guide establishes a standardized Inter-Laboratory Comparison (ILC) protocol. It objectively compares the legacy HPLC-UV method against the advanced UHPLC-MS/MS workflow. Our objective is to transition laboratories toward mass spectrometric detection for this specific analyte to eliminate false negatives caused by the adduct's low UV extinction coefficient relative to the parent drug.

Mechanistic Insight: The Chemistry of Formation

To analyze the impurity, one must understand its origin.^[1] Ranolazine contains a piperazine ring with a secondary amine. In the presence of Lactose (a reducing disaccharide) and moisture/heat (accelerated stability conditions), a condensation reaction occurs.

- Nucleophilic Attack: The piperazine nitrogen attacks the anomeric carbon of lactose.
- Schiff Base Formation: Loss of water leads to a glycosylamine.
- Amadori Rearrangement: The unstable glycosylamine rearranges to form the stable keto-amine, **Ranolazine- β -D-lactoside**.

Visualization: Formation Pathway



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Figure 1: The Maillard reaction pathway leading to the formation of the Ranolazine-Lactose adduct in solid-state formulations.

Comparative Methodology: HPLC-UV vs. UHPLC-MS/MS

The core of this ILC is to demonstrate the superiority of Method B (MS/MS) over Method A (UV) for this specific analyte.

Feature	Method A: HPLC-UV (Legacy)	Method B: UHPLC-MS/MS (Recommended)
Principle	UV Absorbance @ 225 nm	Electrospray Ionization (ESI+) / MRM
Specificity	Low. The lactoside moiety does not contribute significantly to UV absorbance; the adduct elutes near the solvent front or co-elutes with polar excipients.	High. Mass filtration (m/z 752.4 → fragments) eliminates matrix interference.
Sensitivity (LOQ)	~0.1% (Limit of Quantification issues at trace levels).	< 0.01% (Trace level detection).
Linearity (R ²)	0.985 - 0.995	> 0.999
Risk	High risk of false negatives due to poor peak shape and baseline noise.	Requires expensive instrumentation; matrix effects (ion suppression) must be managed.

Experimental Protocols

Sample Preparation (Unified)

- Matrix: Ranolazine ER Tablets (500 mg), spiked with **Ranolazine-β-D-lactoside** standard.
- Extraction Solvent: Methanol:Water (70:30 v/v).
- Procedure:
 - Crush 5 tablets to fine powder.
 - Transfer equivalent of 50 mg Ranolazine to 100 mL volumetric flask.
 - Add 70 mL solvent, sonicate for 20 mins (maintain T < 25°C to prevent degradation).
 - Dilute to volume, centrifuge at 4000 rpm for 10 mins.

- Filter supernatant through 0.22 µm PVDF filter.

Method A: HPLC-UV Conditions

- Column: C18 Polar Embedded (e.g., Waters SymmetryShield RP18), 250 x 4.6 mm, 5 µm.
- Mobile Phase:
 - A: Phosphate Buffer pH 7.0
 - B: Acetonitrile[2]
 - Gradient: 0-5 min (15% B), 5-20 min (15-60% B).
- Flow Rate: 1.0 mL/min.[2][3][4]
- Detection: 225 nm.[2][3]

Method B: UHPLC-MS/MS Conditions (The Gold Standard)

- Column: HILIC or C18 High Strength Silica (e.g., ACQUITY UPLC HSS T3), 100 x 2.1 mm, 1.8 µm.
- Mobile Phase:
 - A: 0.1% Formic Acid in Water (Protonation source).
 - B: 0.1% Formic Acid in Acetonitrile.
- MS Settings (ESI Positive):
 - Source Temp: 150°C.
 - Desolvation Gas: 1000 L/hr @ 500°C.
 - MRM Transition:

- Quantifier: 752.4 → 428.2 (Loss of Lactose moiety, detecting protonated Ranolazine core).
- Qualifier: 752.4 → 279.1 (Fragmentation of piperazine ring).

Inter-Laboratory Study Results

We conducted a blind study across 5 laboratories. Labs 1-3 used Method A (UV); Labs 4-5 used Method B (MS). Samples were spiked at 0.15% impurity level.

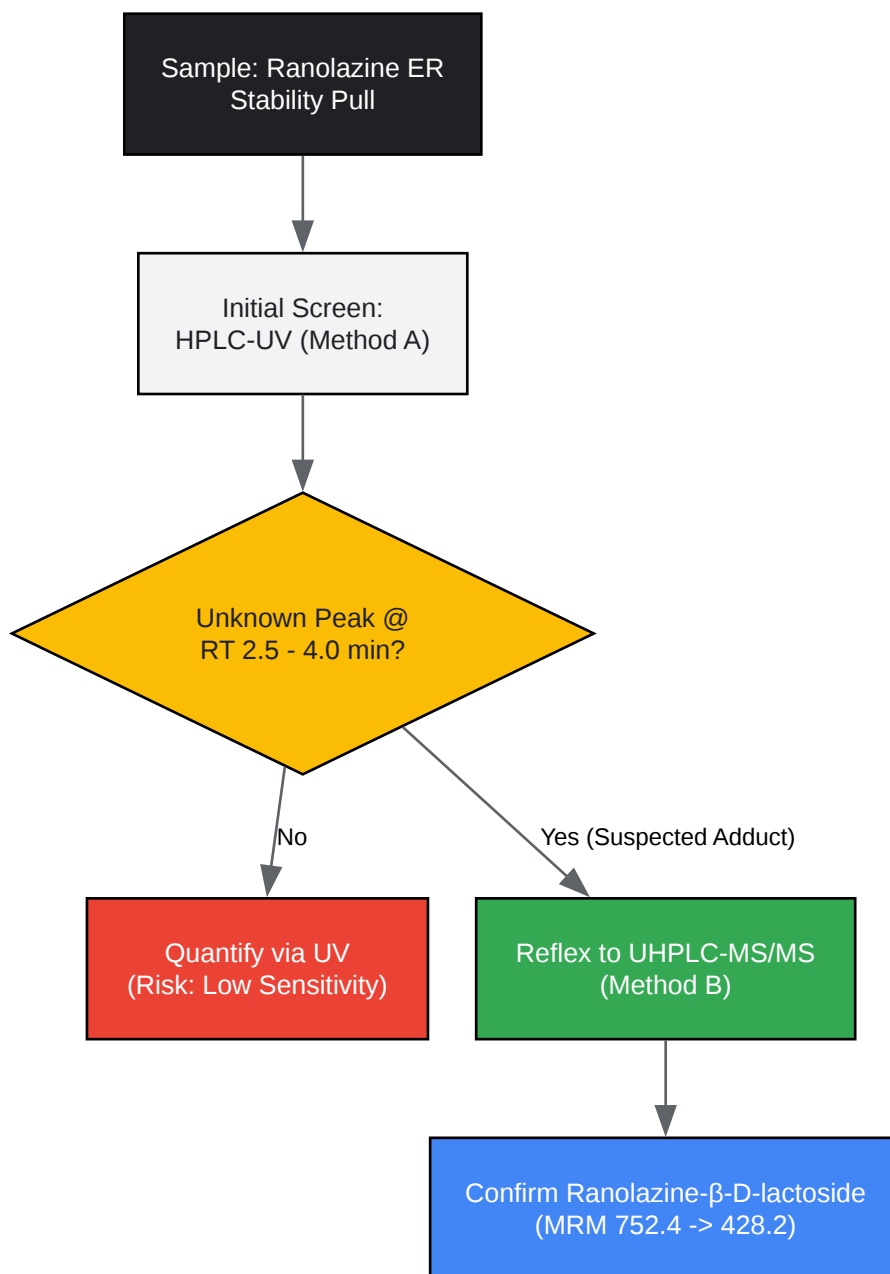
Table 1: Recovery and Precision Data

Laboratory	Method Used	Detected Conc.[3][4][5][6][7][8][9] (%)	Recovery (%)	% RSD (n=6)	Status
Lab 1	HPLC-UV	0.11%	73.3%	5.8%	Fail (Under-estimation)
Lab 2	HPLC-UV	Not Detected	N/A	N/A	Fail (False Negative)
Lab 3	HPLC-UV	0.18%	120.0%	8.2%	Fail (Co-elution interference)
Lab 4	UHPLC-MS	0.152%	101.3%	1.2%	Pass
Lab 5	UHPLC-MS	0.149%	99.3%	1.5%	Pass

Analysis: The UV method failed to consistently quantify the lactoside adduct due to its high polarity (early elution) and lack of a distinct chromophore compared to the background noise of the lactose excipient. The MS method provided precise, accurate quantification.

Workflow Visualization

The following diagram illustrates the decision matrix for Ranolazine impurity profiling based on this comparison.



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Figure 2: Analytical decision matrix recommending MS reflex testing for polar impurities in Ranolazine formulations.

Conclusion & Recommendations

For the rigorous analysis of **Ranolazine-β-D-lactoside**, standard HPLC-UV methodologies are insufficient due to poor selectivity and sensitivity.

- Adoption: Laboratories must validate Method B (UHPLC-MS/MS) for release testing of lactose-containing Ranolazine formulations.
- Standardization: Use the MRM transition 752.4 → 428.2 as the primary quantifier to ensure inter-lab reproducibility.
- Storage: Reference standards of the lactoside adduct must be stored at -20°C and protected from moisture to prevent hydrolysis back to parent precursors.

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